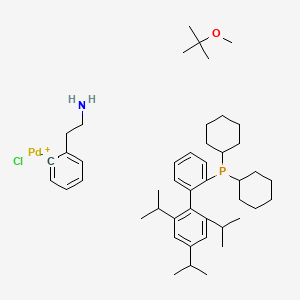
Calcium propionate hydrate, 97%
Descripción general
Descripción
Calcium propionate hydrate, also known as Propanoic acid, calcium salt, monohydrate, is an organic compound with the molecular formula C6H12CaO5 . It is commonly used as a food additive and has a molecular weight of 204.23 g/mol .
Molecular Structure Analysis
The molecular structure of Calcium propionate hydrate consists of two propionate ions (propanoate), one calcium ion, and one water molecule . The IUPAC name for the compound is calcium dipropanoate . The InChI Key is BCZXFFBUYPCTSJ-UHFFFAOYSA-L .Physical And Chemical Properties Analysis
Calcium propionate hydrate appears as white crystals or powder . It has a molecular weight of 204.23 g/mol . The compound is hygroscopic, meaning it absorbs moisture from the air . It has a complexometric titration value of 96.0 to 104.0% on a dry weight basis .Aplicaciones Científicas De Investigación
Calcium propionate hydrate has a wide range of applications in scientific research. It is used as a preservative in cell cultures, as a catalyst in organic synthesis, and as a reagent in analytical chemistry. It is also used as a buffer in biochemical reactions and as a chelating agent in metal ion separations.
Mecanismo De Acción
Target of Action
Calcium propionate, also known as calcium dipropanoate or propanoic acid, calcium salt, monohydrate, primarily targets microorganisms such as mold and bacteria . It competes with alanine and other amino acids necessary for the growth of these microorganisms . In the context of dairy cows, it has been found to increase the calcium content in the blood of perinatal dairy cows, thereby reducing the incidence of milk fever .
Mode of Action
It accumulates in the cell and competes with alanine and other amino acids necessary for the growth of microorganisms . This interference with the energy production of the microorganisms effectively inhibits their growth .
Biochemical Pathways
The metabolism of propionate, the active component of calcium propionate, begins with its conversion to propionyl coenzyme A (propionyl-CoA). Since propanoic acid has three carbons, propionyl-CoA cannot directly enter the beta oxidation or the citric acid cycles. In most vertebrates, propionyl-CoA is carboxylated to D-methylmalonyl-CoA, which is isomerised to L-methylmalonyl-CoA. A vitamin B12–dependent enzyme catalyzes rearrangement of L-methylmalonyl-CoA to succinyl-CoA, which is an intermediate of the citric acid cycle and can be readily incorporated there .
Result of Action
The primary result of calcium propionate’s action is the inhibition of mold and bacterial growth in food products, particularly baked goods . This extends the shelf life of these products and helps maintain their quality. In the context of dairy cows, supplementation with calcium propionate can increase the calcium content in the blood, reducing the incidence of milk fever .
Action Environment
The efficacy of calcium propionate can be influenced by environmental factors. For instance, a study found that incubation temperature shifts impacted the effectiveness of calcium propionate in inhibiting gas production, methane production, and methane concentration . This suggests that temperature and other environmental conditions could play a role in the compound’s action, efficacy, and stability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using calcium propionate hydrate in lab experiments is its low cost and wide availability. It is also non-toxic and has a long shelf life. The main limitation is that it can react with other compounds, so it should be used in a well-ventilated area.
Direcciones Futuras
Future research on calcium propionate hydrate could focus on its use as a preservative in food products, its potential applications in the pharmaceutical industry, and its potential as an anti-cancer agent. Additionally, further research could be conducted to investigate its effects on human health, particularly its effects on calcium metabolism and bone health. Finally, research could be conducted to investigate the potential for calcium propionate hydrate to be used as a chelating agent in metal ion separations.
Métodos De Síntesis
Calcium propionate hydrate can be synthesized by reacting calcium oxide with propionic acid in an aqueous solution. The reaction is exothermic, and the product is a white, odorless, crystalline powder. The reaction is typically carried out at room temperature and can be completed within a few hours.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Calcium propionate hydrate plays a significant role in biochemical reactions. It is involved in the metabolism of propionate, which begins with its conversion to propionyl coenzyme A (propionyl-CoA), the usual first step in the metabolism of carboxylic acids . Since propanoic acid has three carbons, propionyl-CoA cannot directly enter the beta oxidation or the citric acid cycles .
Cellular Effects
Calcium propionate hydrate has been found to have effects on various types of cells and cellular processes. For instance, consumption of propionate, an ingredient that’s widely used in baked goods, animal feeds, and artificial flavorings, appears to increase levels of several hormones that are associated with risk of obesity and diabetes . The study also showed that chronic exposure to propionate resulted in weight gain and insulin resistance .
Molecular Mechanism
The molecular mechanism of action of Calcium propionate hydrate involves its conversion to propionyl coenzyme A (propionyl-CoA), which is the usual first step in the metabolism of carboxylic acids . Since propanoic acid has three carbons, propionyl-CoA cannot directly enter the beta oxidation or the citric acid cycles .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Calcium propionate hydrate can change over time. For instance, in a study conducted over 72 hours, it was found that the addition of 2.5% Calcium propionate hydrate significantly increased the gas production at 72 hours, asymptotic gas production, concentration of propionate, and valerate .
Dosage Effects in Animal Models
In animal models, the effects of Calcium propionate hydrate can vary with different dosages. For instance, in a study conducted on dairy cows, it was found that different levels of Calcium propionate hydrate supplementation improved the rumen fermentation and the ruminal bacterial diversity but had little impact on the major ruminal bacterial community composition .
Metabolic Pathways
Calcium propionate hydrate is involved in the metabolism of propionate, which begins with its conversion to propionyl coenzyme A (propionyl-CoA), the usual first step in the metabolism of carboxylic acids . Since propanoic acid has three carbons, propionyl-CoA cannot directly enter the beta oxidation or the citric acid cycles .
Propiedades
IUPAC Name |
calcium;propanoate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H6O2.Ca.H2O/c2*1-2-3(4)5;;/h2*2H2,1H3,(H,4,5);;1H2/q;;+2;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYGWEZHXCOVOC-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)[O-].CCC(=O)[O-].O.[Ca+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12CaO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10205307 | |
| Record name | Propanoic acid, calcium salt, monohydrate (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10205307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56744-45-7 | |
| Record name | Propionic acid, calcium salt (2:1), hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056744457 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, calcium salt, monohydrate (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10205307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




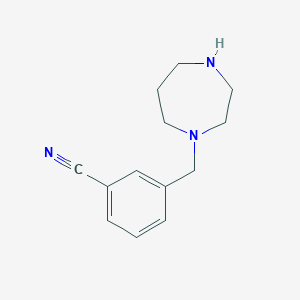
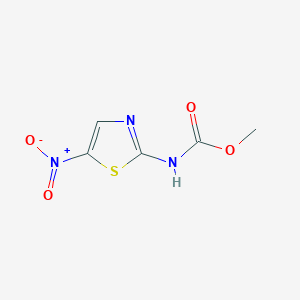
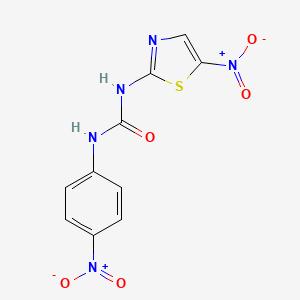
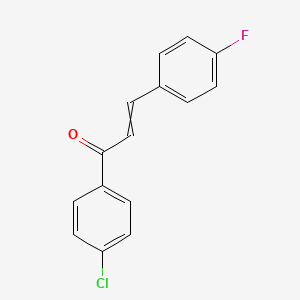
![1-{3-[(3-Methylphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6353342.png)
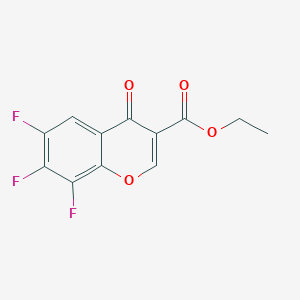
![Bicyclo[2.2.1]heptane-2,3-dicarboximide](/img/structure/B6353369.png)

![4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6353383.png)
![4-(2-Methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6353386.png)
![1-{3-[(4-Methoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6353390.png)

